molecular formula C11H10N4 B2579579 4-(3-amino-4-methyl-1H-pyrazol-1-yl)benzonitrile CAS No. 1249427-15-3

4-(3-amino-4-methyl-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B2579579
CAS No.: 1249427-15-3
M. Wt: 198.229
InChI Key: OVUHPMHYDJMIHR-UHFFFAOYSA-N
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Description

4-(3-Amino-4-methyl-1H-pyrazol-1-yl)benzonitrile (CAS: 1249427-15-3) is a heterocyclic compound featuring a benzonitrile moiety linked to a pyrazole ring substituted with an amino group at position 3 and a methyl group at position 2. Its molecular formula is C₁₁H₁₀N₄, with a molecular weight of 198.22 g/mol . The compound is characterized by its nitrile group (-C≡N) and the pyrazole ring, which is a five-membered aromatic structure with two adjacent nitrogen atoms. This structural framework makes it a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name

4-(3-amino-4-methylpyrazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-8-7-15(14-11(8)13)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUHPMHYDJMIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)benzonitrile typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the reaction of 4-methyl-3-nitropyrazole with a suitable amine under reducing conditions to form the amino group. This intermediate is then coupled with benzonitrile derivatives using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-4-methyl-1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Structural Features Molecular Formula Molecular Weight Applications/Notes References
4-(3-Amino-4-methyl-1H-pyrazol-1-yl)benzonitrile Pyrazole with 3-amino, 4-methyl substituents; benzonitrile backbone C₁₁H₁₀N₄ 198.22 Intermediate for kinase inhibitors; potential bioactivity due to amino group
4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile (40a) Pyrazole with 4-amino, 3-methyl substituents; methylene linker to benzonitrile C₁₂H₁₂N₄ 212.25 GLUT1 inhibitor; regioisomerism affects activity
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile Pyrazole with 3-azido, 5-methyl substituents; benzonitrile backbone C₁₁H₈N₆ 224.22 Click chemistry precursor for triazole hybrids; high reactivity
4-(4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl)benzonitrile Pyrazole with 4-aminomethyl, 1-methyl substituents; benzonitrile backbone C₁₂H₁₃N₅ 227.26 Enhanced solubility due to aminomethyl group; intermediate for pharmaceuticals
4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile Triazole ring with phenyl substituent; methylene linker to benzonitrile C₁₆H₁₁N₅ 297.30 Anticancer applications; triazole enhances metabolic stability
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile 1,2,4-Triazole ring; methylene linker to benzonitrile C₁₀H₈N₄ 184.20 Intermediate for Letrozole (anticancer agent); triazole improves binding affinity
4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile Pyrazole with 4-ethyl, 5-methyl substituents; benzonitrile backbone C₁₃H₁₃N₃ 211.26 Steric hindrance alters conformation; potential for agrochemicals
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile Pyrimidine ring with hydroxyl group; amino linker to benzonitrile C₁₁H₉N₅O 235.22 Hydrogen bonding capability; targets nucleotide-binding proteins

Key Structural and Functional Differences

Pyrazole vs. Triazole Substitution The substitution of pyrazole (two adjacent nitrogen atoms) with triazole (three nitrogen atoms) alters electronic properties and metabolic stability. For example, triazole derivatives like 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile are used in Letrozole synthesis due to their resistance to enzymatic degradation . In contrast, pyrazole derivatives such as this compound are more reactive toward electrophilic substitution, enabling functionalization at the amino group .

Regioisomerism and Bioactivity The position of substituents on the pyrazole ring significantly impacts biological activity.

Functional Group Reactivity

  • The azido group in 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a key intermediate for triazole hybrids like 4-(5-methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile .
  • The nitrile group in all compounds facilitates hydrogen bonding and serves as a directing group in further functionalization .

Solubility and Pharmacokinetics The aminomethyl substituent in 4-(4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl)benzonitrile enhances aqueous solubility, improving bioavailability compared to the parent compound . Steric effects from ethyl/methyl groups (e.g., 4-(4-ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile) may reduce membrane permeability but increase target specificity .

Research Findings

  • Synthetic Utility : The azido derivative (C₁₁H₈N₆ ) has been used in high-yield (88–96%) click reactions to generate triazole-pyrazole hybrids, demonstrating its versatility in drug discovery pipelines .
  • Biological Activity : Triazole-containing compounds (e.g., 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile ) show enhanced anticancer activity compared to pyrazole analogs, likely due to improved stability and binding interactions .
  • Structural Analysis : X-ray crystallography using SHELXL software confirmed the regioselectivity of pyrazole functionalization in derivatives like 40a/41b , highlighting the importance of substituent positioning .

Biological Activity

4-(3-amino-4-methyl-1H-pyrazol-1-yl)benzonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C₁₁H₁₀N₄
  • Molecular Weight : 198.22 g/mol
  • CAS Number : 1249427-15-3

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on its interactions with biological targets and its therapeutic potential.

Antiviral Activity

Research indicates that compounds with a pyrazole ring, including this compound, exhibit antiviral properties. For instance, related pyrazole derivatives have shown inhibitory effects against SARS-CoV and MERS-CoV by targeting the 3C-like protease (3CL pro), which is essential for viral replication .

Table 1: Antiviral Activity of Pyrazole Derivatives

CompoundTargetIC50 (μM)Reference
3f3CL pro16.4 ± 0.7
3jNA44.7 ± 5.1
3gNA & 3CL proNot specified

Anticancer Potential

The compound has also been studied for its potential as an androgen receptor modulator. Compounds similar to this compound have demonstrated high affinity for androgen receptors and exhibited antagonistic activity against prostate cancer cell lines .

Case Study: Prostate Cancer Inhibition
In a study involving various pyrazole derivatives, it was found that compounds with modifications at the pyrazole ring showed varying degrees of efficacy in inhibiting the proliferation of prostate cancer cells. The presence of specific functional groups influenced their activity significantly.

The mechanism through which this compound exerts its biological effects is believed to involve the modulation of key enzymatic pathways. For instance, docking studies suggest that the compound can destabilize critical enzyme sites necessary for viral replication and cancer cell proliferation .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, leveraging known methodologies for pyrazole synthesis. Structural modifications can enhance its biological activity by improving solubility or altering receptor binding profiles.

Table 2: Synthesis Pathways for Pyrazole Derivatives

StepReagent/ConditionsProduct
Step 1Hydrazine + Carbonyl CompoundPyrazole Intermediate
Step 2Nitration/AcetylationFinal Product

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